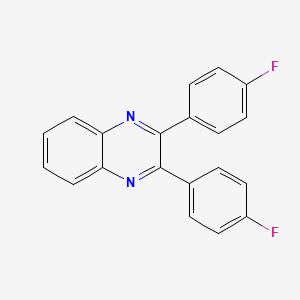

2,3-Bis(4-fluorophenyl)quinoxaline

説明

Historical Development and Significance of Quinoxaline (B1680401) Heterocycles in Synthetic Chemistry

The synthesis of quinoxalines has a rich history, with one of the most fundamental and enduring methods being the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This straightforward approach has made a diverse library of quinoxaline derivatives readily accessible to chemists for over a century. The inherent versatility of this synthesis allows for the introduction of a wide variety of substituents onto the quinoxaline core, enabling the fine-tuning of its chemical and physical properties. This has cemented the importance of quinoxalines as key building blocks in organic synthesis.

Fundamental Structural Characteristics and Electronic Properties of the Quinoxaline Core

The quinoxaline core is an electron-deficient aromatic system, a property conferred by the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This electron-withdrawing nature is a defining characteristic and plays a crucial role in the electronic behavior of its derivatives. The planar structure of the quinoxaline ring system facilitates π-π stacking interactions, which are important for charge transport in materials. The introduction of substituents at the 2 and 3 positions can significantly influence the molecule's conformation and electronic properties. For instance, the dihedral angle between the quinoxaline ring and the substituent groups can affect the extent of π-conjugation and, consequently, the material's optical and electronic characteristics.

Emerging Research Directions for Substituted Quinoxalines in Materials Science

The unique electronic properties of the quinoxaline core have positioned its derivatives as compelling candidates for a variety of applications in materials science. researchgate.net Their electron-accepting nature makes them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic solar cells. beilstein-journals.orgresearchgate.net The ability to modify the quinoxaline scaffold with various functional groups allows for the precise tuning of their energy levels (HOMO and LUMO), absorption and emission spectra, and charge carrier mobilities. beilstein-journals.org Current research is focused on developing novel quinoxaline-based materials with enhanced performance and stability for these and other advanced electronic applications.

Specific Research Focus on 2,3-Bis(4-fluorophenyl)quinoxaline: A Fluorinated Quinoxaline Exemplar

Within the vast family of quinoxaline derivatives, this compound stands out as a subject of significant interest. The introduction of two fluorophenyl groups at the 2 and 3 positions of the quinoxaline core introduces specific properties that make it a noteworthy candidate for advanced materials. The fluorine atoms, being highly electronegative, can further enhance the electron-accepting character of the molecule and influence intermolecular interactions, which are critical for the performance of organic electronic devices.

The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 4,4'-difluorobenzil. One reported method utilizes an SO3H-functionalized metal-organic framework as an efficient heterogeneous catalyst, achieving a high yield of 85%. rsc.org

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₂₀H₁₂F₂N₂ |

| Molecular Weight | 318.32 g/mol |

| Appearance | Solid |

Spectroscopic data provides further insight into the structure of the molecule:

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.09 (dd, 2H), 7.81-7.76 (dd, 2H), 7.35 (d, 4H), 7.22 (d, 4H) |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3031, 2958, 1617, 1517, 1448, 1355 |

The study of this compound and its properties provides a valuable case study for understanding how targeted chemical modifications can lead to the development of new materials with tailored functionalities for the next generation of electronic and optoelectronic devices.

Structure

2D Structure

3D Structure

特性

分子式 |

C20H12F2N2 |

|---|---|

分子量 |

318.3 g/mol |

IUPAC名 |

2,3-bis(4-fluorophenyl)quinoxaline |

InChI |

InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |

InChIキー |

VMAUSAPAESMXAB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Aspects

Conventional and Modern Synthetic Routes to 2,3-Bis(4-fluorophenyl)quinoxaline.

The synthesis of 2,3-disubstituted quinoxalines, including the title compound, has a rich history, with several well-established and emerging methods.

The most traditional and widely employed method for synthesizing quinoxalines is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comsapub.orgresearchgate.net In the specific case of this compound, this involves the reaction of o-phenylenediamine with 4,4'-difluorobenzil.

This reaction is typically carried out in a suitable solvent, and often with the aid of a catalyst to improve reaction rates and yields. The general mechanism involves the initial formation of a diimine intermediate through the condensation of the amino groups of the o-phenylenediamine with the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline (B1680401) ring system. Various reaction conditions have been explored, including the use of different solvents and temperatures to optimize the synthesis. mdpi.com For instance, the reaction can be performed in refluxing ethanol (B145695) with an acetic acid catalyst, though this may require several hours. rsc.org

Table 1: Examples of Cyclocondensation Reactions for Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzil (B1666583) | Acetic Acid | Ethanol | Reflux, 2-12 h | 34-85% | rsc.org |

| o-Phenylenediamine, Benzil | TiO2-Pr-SO3H | None / Ethanol | Room Temp, 10 min | 95% | mdpi.com |

| o-Phenylenediamine, Benzil | Hexafluoroisopropanol (HFIP) | None | Room Temp, 20 min | 95% | mdpi.com |

| o-Phenylenediamine, Benzil | Zinc Triflate | Acetonitrile | Room Temp | up to 90% | mdpi.com |

| o-Phenylenediamine, 1,2-dicarbonyl | Glycerol/Water | None | 90 °C, 4-6 min | 85-91% | mdpi.com |

| o-Phenylenediamine, Hydroxyl ketone | I2 | DMSO | Room Temp, 12 h | 80-90% | researchgate.net |

An alternative approach to synthesizing substituted quinoxalines involves the modification of a pre-existing quinoxaline core. Specifically, nucleophilic aromatic substitution (SNAAr) reactions on halogenated quinoxaline precursors can be utilized. For the synthesis of this compound, this would typically involve a precursor such as 2,3-dichloroquinoxaline (B139996). nih.gov The chlorine atoms on the quinoxaline ring are activated towards nucleophilic attack and can be displaced by a suitable nucleophile. While less direct for the primary synthesis of the title compound, this method is valuable for creating a variety of quinoxaline derivatives. rsc.org For instance, the reaction of 2,3-dichloroquinoxaline with appropriate reagents can lead to the introduction of various functional groups. nih.gov

To improve the efficiency and environmental friendliness of the synthesis, one-pot protocols have been developed. umich.eduarkat-usa.org These methods often combine the synthesis of the 1,2-dicarbonyl intermediate and its subsequent condensation with o-phenylenediamine in a single reaction vessel, avoiding the isolation of intermediates. arkat-usa.org Microwave-assisted organic synthesis has also been shown to significantly reduce reaction times and improve yields for the preparation of quinoxaline derivatives. umich.eduarkat-usa.org For example, the reaction of benzoin (B196080) and o-phenylenediamine in glacial acetic acid under microwave irradiation can be completed in minutes with high yields. umich.edu

Catalysis in the Synthesis of this compound and its Derivatives.

Catalysis plays a pivotal role in the modern synthesis of quinoxalines, offering milder reaction conditions, higher yields, and greater selectivity. Both homogeneous and heterogeneous catalysts have been successfully employed.

A variety of homogeneous catalysts are effective in promoting the cyclocondensation reaction. Simple Brønsted acids like acetic acid and p-toluenesulfonic acid have been traditionally used. sapub.orgrsc.org Lewis acids, such as zinc triflate and gallium(III) triflate, have also proven to be efficient catalysts, often allowing the reaction to proceed at room temperature. mdpi.comnih.gov Metal salts like copper sulfate (B86663) and palladium acetate (B1210297) have also been utilized, sometimes in combination with an oxidant. rsc.orgorientjchem.org For instance, Pd(OAc)2 in the presence of TEMPO has been used to catalyze the synthesis of quinoxalines. rsc.org

Table 2: Homogeneous Catalysts in Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Acid | o-Phenylenediamines, 1,2-Dicarbonyls | Ethanol | Reflux, 2-12 h | 34-85% | rsc.org |

| Pd(OAc)2/TEMPO | o-Phenylenediamines, 1,2-Dicarbonyls | Toluene (B28343) | - | 83% | rsc.org |

| Zinc Triflate | o-Phenylenediamine, α-Diketones | Acetonitrile | Room Temp | up to 90% | mdpi.com |

| Hexafluoroisopropanol | o-Phenylenediamine, Benzil | Solvent-free | Room Temp, 20 min | 95% | mdpi.com |

| Iodine | o-Phenylenediamine, 1,2-Dicarbonyls | DMSO or CH3CN | - | - | arkat-usa.org |

| Trifluoroacetic acid | N-protected o-phenylenediamines, Carbonyl compounds | - | Room Temp | - | rsc.org |

| p-Dodecylbenzenesulfonic acid | o-Phenylenediamines, 1,2-Dicarbonyls | Water | Room Temp | High | researchgate.net |

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. researchgate.net Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for quinoxaline synthesis. rsc.orgresearchgate.net For instance, a sulfonic acid-functionalized MOF, MIL-101-Cr–NH–RSO3H, has demonstrated high catalytic activity for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, including the synthesis of this compound with an 85% yield. rsc.orgrsc.org The high surface area and porous nature of MOFs allow for efficient interaction between the reactants and the catalytic sites. rsc.orgrsc.org

Cyclodextrins, which are cyclic oligosaccharides, have also been employed as catalysts in the synthesis of quinoxaline derivatives, often in aqueous media, promoting green chemistry principles. benthamdirect.comingentaconnect.comupm.edu.my They can encapsulate the reactants within their hydrophobic cavity, facilitating the reaction. benthamdirect.comupm.edu.my Other solid acid catalysts, such as cellulose (B213188) sulfuric acid and alumina-supported heteropolyoxometalates, have also been reported to be efficient and recyclable catalysts for quinoxaline synthesis under mild conditions. nih.govtandfonline.com

Table 3: Heterogeneous Catalysts in Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| MIL-101-Cr–NH–RSO3H (MOF) | Benzene-1,2-diamines, 1,2-Dicarbonyl compounds | - | Milder conditions | High | rsc.orgrsc.org |

| MIL-101-Cr–NH–RSO3H (MOF) | o-Phenylenediamine, 4,4'-Difluorobenzil | - | - | 85% | rsc.org |

| β-Cyclodextrin | - | Water | - | - | benthamdirect.comupm.edu.my |

| Cellulose Sulfuric Acid | o-Phenylenediamines, 1,2-Dicarbonyls | Solvent-free | Room Temp | - | tandfonline.com |

| Alumina-supported Heteropolyoxometalates | o-Phenylenediamines, 1,2-Diketones | Toluene | Room Temp | High | nih.gov |

| TiO2-Pr-SO3H | Amine, Benzil | Solvent-free | Room Temp, 10 min | 95% | mdpi.com |

| Cu(BDC) (MOF) | α-Hydroxyacetophenone, Phenylenediamine | - | - | - | researchgate.net |

Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Aqueous Media)

Green chemistry principles are increasingly being applied to the synthesis of quinoxaline derivatives to minimize environmental impact. echemcom.comthepharmajournal.com These approaches focus on reducing reaction times, using environmentally benign solvents, and employing reusable catalysts. echemcom.comnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of quinoxaline derivatives, often in solvent-free conditions. orientjchem.orgdigitellinc.comudayton.edu This method significantly reduces reaction times compared to conventional heating. For instance, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil to form a substituted quinoxaline was achieved in 90 seconds under microwave irradiation at 320 watts, whereas the conventional method required about an hour. orientjchem.org This technique not only accelerates the reaction but can also lead to higher yields. orientjchem.org The synthesis of various quinoxaline derivatives has been successfully carried out using microwave irradiation, offering a facile and environmentally friendly alternative to traditional methods. digitellinc.comudayton.edu

Aqueous Media:

Water is considered the greenest solvent due to its safety and environmental benefits. menchelab.com Hydrothermal synthesis (HTS) in high-temperature water (HTW) has been effectively used to produce 2,3-diarylquinoxalines. menchelab.comresearchgate.net This method avoids the use of volatile organic solvents, strong acids, and toxic catalysts. researchgate.netthieme-connect.com Reactions are typically fast, with high yields achievable in as little as 10 minutes, particularly when an acid promoter like acetic acid is used. menchelab.com The use of water as a solvent is a key feature of green chemistry, and its application in quinoxaline synthesis demonstrates a significant step towards more sustainable chemical processes. nih.govmenchelab.com

Catalyst Systems in Green Synthesis:

The use of recyclable and non-toxic catalysts is another cornerstone of green chemistry. nih.gov Clay minerals, for example, have been employed as inexpensive and eco-friendly catalysts in the solvent-free synthesis of arylquinoxalines. echemcom.comresearchgate.net This approach, often utilizing grindstone chemistry, results in shorter reaction times and high yields. researchgate.net Other environmentally friendly catalysts, such as SO3H-functionalized metal-organic frameworks and alumina-supported heteropolyoxometalates, have also proven effective in catalyzing the synthesis of quinoxaline derivatives under mild, room-temperature conditions. rsc.orgnih.gov

Table 1: Comparison of Green Synthesis Methods for Quinoxalines

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | None | Solvent-free | 90 seconds | High | orientjchem.org |

| Hydrothermal Synthesis | Acetic Acid (promoter) | Water | <10 minutes | >90% | menchelab.com |

| Clay-Catalyzed | Clay | Solvent-free | Not specified | High | echemcom.comresearchgate.net |

| MOF-Catalyzed | UiO-66-Zr-NH-RSO3H | Not specified | Not specified | 85% | rsc.org |

| Heteropolyoxometalate | AlCuMoVP | Toluene | 2 hours | 92% | nih.gov |

Yield Optimization Strategies and Reaction Condition Control

Optimizing reaction conditions is crucial for maximizing the yield of this compound and its derivatives. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of 2,3-diarylquinoxalines is commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The choice of catalyst plays a significant role in the efficiency of this reaction. Various catalysts, including Lewis acids like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been used to achieve high yields at room temperature. orientjchem.org The optimization of the catalyst amount is also important; for instance, in a study using an alumina-supported heteropolyoxometalate catalyst (AlCuMoVP), the yield increased from 85% to 92% when the catalyst amount was increased from 50 mg to 100 mg. nih.gov

Solvent selection also impacts the reaction outcome. While green chemistry approaches favor water or solvent-free conditions, other solvents like ethanol and toluene are also used. menchelab.comnih.govorientjchem.org In some cases, a mixture of solvents, such as ethanol and water, has been found to be effective. sapub.org

Temperature and reaction time are interdependent variables that need careful control. Hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved at temperatures between 150–230 °C within 5–30 minutes. researchgate.netthieme-connect.com For instance, the yield of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid was found to vary with temperature, with moderate to high yields obtained within 10 minutes in the 150–250 °C range. thieme-connect.com

The stoichiometric ratio of reactants is another critical factor. In the synthesis of quinoxaline derivatives using Lewis acid catalysts, an optimized ratio of o-phenylenediamine to the aromatic α-dicarbonyl compound was found to be 1.1:1. orientjchem.org

Table 2: Factors Affecting Yield in Quinoxaline Synthesis

| Factor | Observation | Reference |

|---|---|---|

| Catalyst Type | Lewis acids (CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O) provided high yields. | orientjchem.org |

| Catalyst Amount | Increasing AlCuMoVP catalyst from 50mg to 100mg increased yield from 85% to 92%. | nih.gov |

| Temperature | Optimal yields for hydrothermal synthesis were achieved between 150-250°C. | thieme-connect.com |

| Reactant Ratio | An optimized o-phenylenediamine to α-dicarbonyl ratio of 1.1:1 was effective. | orientjchem.org |

Strategic Derivatization for Functionalization of the Quinoxaline Scaffold

The functionalization of the quinoxaline scaffold is a key strategy for modulating its chemical and biological properties. nih.gov This is often achieved by introducing various substituents onto the core ring system.

Incorporation of Carboxylic Acid Moieties

The introduction of carboxylic acid groups into the quinoxaline structure is a significant derivatization strategy, as these functional groups can serve as handles for further chemical modifications or can impart desirable biological activities. nih.govnih.gov For example, quinoxaline-2-carboxylic acid derivatives have been investigated as potential inhibitors of the Pim-1 kinase, an important target in cancer therapy. nih.gov

The synthesis of quinoxaline carboxylic acids can be achieved through various methods. One approach involves the reaction of a substituted o-phenylenediamine, such as 3,4-diaminobenzoic acid, with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.com This reaction can be performed under hydrothermal conditions, which represents a green chemistry approach. researchgate.net However, decarboxylation can be a side reaction in this process. researchgate.netthieme-connect.com To circumvent this, alternative starting materials like methyl 3,4-diaminobenzoate (B8644857) can be used, where the ester is hydrolyzed in a one-pot reaction following the quinoxaline ring formation. thieme-connect.com

Another method for creating quinoxaline carboxylic acid derivatives involves the reaction of a quinoxaline dicarboxylic acid anhydride (B1165640) with binucleophiles. researchgate.net This allows for the synthesis of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives, which can be further modified. researchgate.net

Polymerization through Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and has been utilized in the synthesis and polymerization of quinoxaline derivatives. ox.ac.ukwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org

In the context of quinoxalines, Suzuki coupling can be used to introduce aryl or other organic groups onto the quinoxaline scaffold. For instance, quinoxaline-based pyrazoline derivatives have been prepared using the Suzuki-Miyaura cross-coupling reaction with high yields. ox.ac.uk The optimization of these coupling reactions often involves screening different palladium catalysts, bases, and solvents to achieve the best results. ox.ac.uk

Furthermore, the Suzuki coupling reaction provides a pathway for the synthesis of polyquinoxalines. By using dihalo-quinoxaline monomers and aromatic diboronic acids, polymers with extended conjugated systems can be constructed. These materials are of interest for their potential applications in electronics and materials science. The precise control over the reaction conditions in Suzuki coupling allows for the synthesis of well-defined polymers with tailored properties.

Chemical Reactivity and Advanced Transformations

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, substitution can occur under specific conditions, typically at the 5- and 8-positions of the benzo ring, which are the most electron-rich. The presence of the 4-fluorophenyl substituents at the 2- and 3-positions further influences the electron density of the quinoxaline system. While specific studies on the electrophilic substitution of 2,3-bis(4-fluorophenyl)quinoxaline are not extensively detailed in the provided results, general principles of quinoxaline chemistry suggest that forcing conditions would be necessary to achieve reactions like nitration or halogenation on the benzene (B151609) part of the quinoxaline core. sapub.org The fluorine atoms on the phenyl rings also direct electrophilic substitution on those rings, primarily to the ortho and para positions relative to the fluorine, though the steric hindrance from the quinoxaline core can influence the regioselectivity.

Nucleophilic Addition Pathways to the Quinoxaline Framework

The electron-deficient pyrazine (B50134) ring of the quinoxaline system is susceptible to nucleophilic attack. Nucleophiles can add to the C2 and C3 positions, although in this compound, these positions are already substituted. However, activation of the quinoxaline ring, for instance through N-oxidation, can enhance its reactivity towards nucleophiles. researchgate.net Furthermore, the formation of a quinoxalinium cation can facilitate the nucleophilic addition of anions like fluoride (B91410) or acetate (B1210297) at the C2 position. researchgate.net While direct nucleophilic addition to the carbon atoms of the pyrazine ring in the parent compound is challenging, reactions involving the displacement of other groups or addition to activated intermediates are plausible pathways.

Cycloaddition Reactions involving the Quinoxaline Moiety

Quinoxaline derivatives can participate in various cycloaddition reactions. For instance, quinoxalin-2(1H)-ones have been shown to undergo diastereoselective [3+2] cycloaddition with donor-acceptor cyclopropanes, catalyzed by ytterbium triflate, to yield tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.gov While this specific example involves a modified quinoxaline, it highlights the potential of the quinoxaline scaffold to act as a building block in constructing more complex heterocyclic systems. The π-deficient nature of the pyrazine ring can make it a suitable component in certain cycloaddition reactions. researchgate.net Additionally, the reaction of tetrazolo[1,5-a]quinoxalines with alkynes can lead to [3+2] cycloaddition (CuAAC) to form 1,2,3-triazoloquinoxalines or a denitrogenative annulation to yield imidazo[1,2-a]quinoxalines, demonstrating the versatility of the quinoxaline system in forming fused ring structures. nih.gov

Oxidation and Reduction Chemistry of the Quinoxaline System

The quinoxaline ring can undergo both oxidation and reduction. Oxidation of the nitrogen atoms in the quinoxaline ring is a common transformation, leading to the formation of quinoxaline N-oxides. researchgate.net For example, oxidation with a peracid can yield the corresponding di-N-oxide. sapub.org These N-oxides are valuable intermediates as they can activate the quinoxaline ring for further reactions.

Reduction of the quinoxaline system can also be achieved. For instance, quinoxalin-2-ones can be reduced to 1,2,3,4-tetrahydroquinoxalines using reagents like lithium aluminum hydride. acs.org The subsequent oxidation of these tetrahydroquinoxalines can regenerate the aromatic quinoxaline ring. acs.org

Table 1: Oxidation and Reduction Reactions of Quinoxaline Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Quinoxaline | Peracid | Quinoxaline di-N-oxide | Oxidation |

| Quinoxalin-2-one | Lithium aluminum hydride | 1,2,3,4-Tetrahydroquinoxaline | Reduction |

Transformations of Fluorophenyl Substituents and their Impact on Reactivity

The fluorine atoms on the phenyl rings of this compound are generally stable but can be substituted under certain nucleophilic aromatic substitution conditions, especially if activated by other electron-withdrawing groups. nih.gov The presence of fluorine atoms significantly influences the electronic properties of the molecule. Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of the quinoxaline system, which can be advantageous in applications like organic solar cells to achieve higher open-circuit voltage. researchgate.net The unique effects of fluorine substitution can dramatically alter chemical reactivity compared to non-fluorinated analogs. rsc.orgrsc.org For instance, the introduction of fluorine can influence the regioselectivity of reactions and bring about new chemical transformations. rsc.orgrsc.org In the context of biological activity, the substitution pattern on the phenyl rings is crucial. For example, in a series of 2,3-diarylquinoline derivatives, a related class of compounds, the presence and position of substituents on the phenyl rings significantly impacted their antiproliferative activities. rsc.org

Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and its conformation.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available single-crystal X-ray structure for 2,3-Bis(4-fluorophenyl)quinoxaline. As a result, a detailed empirical analysis of its solid-state characteristics is not possible at this time. The following subsections describe the type of information that would be obtained from such an analysis.

Should a suitable single crystal be analyzed, the diffraction experiment would determine the fundamental parameters of its crystal lattice. This includes the unit cell dimensions (the lengths of the a, b, and c axes and the angles α, β, and γ between them) and the crystal system (e.g., monoclinic, triclinic, orthorhombic). These parameters define the repeating unit of the crystal structure. For instance, the related compound 2,3-Bis(4-chlorophenyl)quinoxaline crystallizes in the triclinic system researchgate.net. Analysis of the crystal packing would reveal how individual molecules arrange themselves, identifying any supramolecular motifs like π-π stacking or other non-covalent interactions that stabilize the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom.

Published spectral data confirms the structure of the compound. acs.orgnih.gov In deuterated chloroform (B151607) (CDCl₃), the proton (¹H) NMR spectrum shows multiplets for the quinoxaline (B1680401) ring protons between δ 8.14-8.16 ppm and δ 7.77-7.91 ppm. acs.orgnih.gov The protons of the two 4-fluorophenyl rings appear as multiplets in the ranges of δ 7.48-7.52 ppm and δ 7.03-7.07 ppm. acs.orgnih.gov The carbon-¹³ (¹³C) NMR spectrum displays characteristic signals, including those for the fluorine-bonded carbons, which are significantly affected by the electronegative fluorine atom. acs.orgnih.gov

Table 1: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 8.16–8.14 | Multiplet, 2H (Quinoxaline) |

| ¹H NMR | 7.91–7.77 | Multiplet, 2H (Quinoxaline) |

| ¹H NMR | 7.52–7.48 | Multiplet, 4H (Fluorophenyl) |

| ¹H NMR | 7.07–7.03 | Multiplet, 4H (Fluorophenyl) |

| ¹³C NMR | 164.5, 162.0, 152.2, 141.2, 135.1, 131.9, 130.2, 129.2, 115.7, 115.5 | Resonances for all carbon atoms |

Data sourced from ACS Omega. nih.gov

While one-dimensional NMR provides fundamental data, multi-dimensional techniques are invaluable for unambiguous structural assignment, though specific published spectra for this compound were not found in the performed searches.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would show correlations between adjacent protons on the quinoxaline ring and within each of the 4-fluorophenyl rings, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, which is essential for correct assignment.

Distortionless Enhancement by Polarization Transfer (DEPT) : DEPT experiments (typically DEPT-135 and DEPT-90) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For this molecule, DEPT-135 would show all CH carbons as positive signals, while DEPT-90 would only show the CH signals, allowing for easy identification of the protonated carbons in the aromatic rings.

The elucidation of molecular dynamics in solution, often studied by variable-temperature NMR (VT-NMR), provides insight into conformational changes and rotational energy barriers. For this compound, a key dynamic process is the rotation of the two 4-fluorophenyl rings around the C-C single bonds that connect them to the quinoxaline core.

At present, no studies on the solution-phase molecular dynamics of this compound have been reported in the searched scientific literature. Such an investigation could determine the activation energy for the rotation of the phenyl rings. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the fluorophenyl protons, allowing for the calculation of the rotational barrier.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful lens through which to examine the molecular vibrations of this compound. These vibrations, which are unique to the compound's structure, provide a molecular fingerprint that aids in its identification and structural analysis.

Infrared (IR) spectroscopy has been effectively utilized to identify the characteristic functional groups and vibrational modes of this compound. Experimental data obtained from Fourier Transform Infrared (FT-IR) spectroscopy reveals several key absorption bands.

A study published by the Royal Society of Chemistry provides specific IR spectral data for the compound, recorded using the KBr pellet method. The observed vibrational frequencies are indicative of the various stretching and bending modes within the molecule. For instance, the bands at 3031 and 2958 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. The prominent peaks at 1617, 1517, and 1448 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the quinoxaline and phenyl rings, which are fundamental to the conjugated system of the molecule. Another significant band is observed at 1355 cm⁻¹, which is characteristic of C-N stretching vibrations. researchgate.net

Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3031 | researchgate.net |

| Aromatic C-H Stretch | 2958 | researchgate.net |

| C=C/C=N Stretch | 1617 | researchgate.net |

| C=C/C=N Stretch | 1517 | researchgate.net |

| C=C/C=N Stretch | 1448 | researchgate.net |

| C-N Stretch | 1355 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For conjugated aromatic systems like this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The electronic absorption spectra of quinoxaline derivatives are typically characterized by multiple absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. scholaris.ca The π-π* transitions, which are generally more intense, originate from the excitation of electrons in the delocalized π-system of the aromatic rings. The n-π* transitions, which are usually of lower intensity, involve the excitation of non-bonding electrons from the nitrogen atoms of the quinoxaline ring to an anti-bonding π* orbital.

While a specific, complete UV-Vis spectrum for this compound is not detailed in the available search results, studies on closely related quinoxaline derivatives provide a strong indication of its expected absorption properties. For instance, various 2,3-disubstituted quinoxalines exhibit absorption maxima in the range of 250 nm to 400 nm. scholaris.ca The exact position and intensity of these absorption bands are influenced by the nature of the substituents on the quinoxaline core and the solvent used for the measurement. The presence of the two 4-fluorophenyl groups at the 2 and 3 positions of the quinoxaline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline molecule, due to the extension of the conjugated system.

Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Origin | Reference |

|---|---|---|---|

| π → π | ~250 - 400 | Delocalized π-system of the quinoxaline and phenyl rings | scholaris.ca |

| n → π | ~350 - 450 | Non-bonding electrons of the nitrogen atoms | scholaris.ca |

The study of the solvent effect on the UV-Vis spectrum can provide further information about the nature of the electronic transitions. For n-π* transitions, a hypsochromic (blue) shift is typically observed with increasing solvent polarity, while π-π* transitions may show a bathochromic or hypsochromic shift depending on the specific interactions.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is routinely applied to quinoxaline (B1680401) derivatives to predict their ground-state properties with high accuracy. For 2,3-Bis(4-fluorophenyl)quinoxaline, DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, provide a detailed picture of its geometry and orbital characteristics. rsc.orgcardiff.ac.uk

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, a key structural feature is the dihedral angle between the central quinoxaline ring system and the two peripheral 4-fluorophenyl rings.

Computational studies, which have been validated by comparison with X-ray diffraction data for related structures, show that these phenyl rings are not coplanar with the quinoxaline core. cardiff.ac.uk They are significantly twisted, which minimizes steric hindrance between the rings. This non-planar conformation has important implications for the molecule's electronic properties and how it packs in the solid state. The analysis of the conformational energy landscape helps in understanding the rotational barriers and the relative energies of different twisted conformers.

Table 1: Representative Optimized Geometrical Parameters for Quinoxaline Derivatives (Note: Data for closely related structures are used to illustrate typical computational outputs.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Quinoxaline-Phenyl) Bond Length | The length of the single bond connecting a phenyl ring to the quinoxaline core. | ~1.49 Å |

| N=C-C=N Torsion Angle | The torsion angle within the pyrazine (B50134) ring of the quinoxaline system. | ~0° |

| Quinoxaline-Phenyl Dihedral Angle | The twist angle between the plane of a fluorophenyl ring and the quinoxaline plane. | 35° - 50° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron.

For this compound, DFT calculations show that the HOMO and LUMO are primarily of π and π* character, respectively. The spatial distribution of these orbitals is key to its function. In many quinoxaline-based systems, the LUMO is localized on the electron-deficient quinoxaline core, making it a good electron acceptor. This property is exploited in materials science, particularly when the molecule is used as a ligand in organometallic complexes, where it facilitates electron injection and transport. acs.org The HOMO, conversely, is typically spread across the more electron-rich portions of the molecule.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (Eg). This is a critical parameter that influences the molecule's optical and electronic properties, including its color and conductivity. A smaller gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light.

DFT calculations are essential for predicting these energy levels. The introduction of electron-withdrawing fluorine atoms on the phenyl rings is a deliberate chemical strategy to modulate the HOMO and LUMO energy levels and thus tune the energy gap. nycu.edu.twrsc.org In the context of iridium complexes, fluorination of the quinoxaline ligand can lead to a reduction in the energy gap, resulting in a bathochromic (red) shift in emission spectra. rsc.org

Table 2: Representative Calculated Frontier Orbital Energies and Gaps for Iridium Complexes Containing Quinoxaline Ligands (Note: Data is for organometallic complexes to illustrate the tuning effect of fluorination. Values are in electron volts, eV.)

| Complex with Ligand | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| 2,3-diphenylquinoxaline (B159395) | -5.32 | -2.73 | 2.59 | rsc.org |

| This compound | -5.41 | -2.82 | 2.59 | rsc.org |

| 6,7-difluoro-2,3-diphenylquinoxaline | -5.45 | -2.93 | 2.52 | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. It allows for the simulation of how a molecule responds to time-dependent electromagnetic fields, such as light, making it invaluable for predicting spectroscopic properties. rsc.orgcardiff.ac.uk Functionals such as CAM-B3LYP are often employed for these calculations. cardiff.ac.uk

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption and photoluminescence (emission) spectra of molecules. The calculations yield the energies of electronic transitions (which correspond to absorption/emission wavelengths) and their probabilities, known as oscillator strengths.

For this compound and its complexes, TD-DFT is used to understand their photophysical properties. researchgate.netrsc.org The simulations can predict the maximum absorption (λmax) and emission wavelengths, which can then be compared with experimental measurements to validate the theoretical model. These predictions are crucial for designing molecules with specific colors for applications like OLEDs.

Table 3: Representative Calculated Photophysical Data for an Iridium Complex Featuring the this compound Ligand (Note: Data is for a complex to demonstrate typical TD-DFT output.)

| Property | Description | Calculated Value | Reference |

|---|---|---|---|

| Absorption λmax | Wavelength of maximum light absorption. | ~470 nm | nycu.edu.tw |

| Emission λmax | Wavelength of maximum phosphorescent emission. | 639 nm | researchgate.netrsc.org |

| Major Transition Character | The nature of the primary electronic transition. | Mixed 3MLCT / 3π-π* | nycu.edu.twrsc.org |

Beyond just predicting spectra, TD-DFT provides a detailed characterization of the electronic transitions. It identifies which molecular orbitals are involved in the excitation process (e.g., from HOMO to LUMO). For the standalone this compound molecule, the primary electronic transitions are of π-π* character, localized within the quinoxaline system. These can also be described as Intraligand Charge Transfer (ICT) transitions, where light absorption causes a shift of electron density from an electron-donating part to an electron-accepting part of the same molecule.

When the molecule acts as a ligand in an organometallic complex (e.g., with iridium), new types of transitions emerge. TD-DFT calculations are crucial for identifying these, which often include Metal-to-Ligand Charge Transfer (MLCT) states. nycu.edu.twrsc.org In an MLCT transition, an electron is excited from a d-orbital of the metal center to a π* orbital of the ligand (in this case, the LUMO localized on the quinoxaline core). The phosphorescence in such complexes often arises from the decay from these triplet (3MLCT) excited states. nycu.edu.tw

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution of a molecule in three-dimensional space. It is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, where different colors represent varying potential values.

In the MEP map of a molecule, regions with negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are therefore prone to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the two nitrogen atoms of the quinoxaline ring. This is due to the high electronegativity of nitrogen, making these sites the primary targets for electrophilic attack or protonation. The fluorine atoms on the phenyl rings, also being highly electronegative, will contribute to negative potential regions, but the nitrogen atoms are generally more reactive in this context.

The regions of positive potential are anticipated to be located on the hydrogen atoms of the quinoxaline and phenyl rings. The carbon atoms attached to the electronegative nitrogen and fluorine atoms will also exhibit a degree of positive potential. These electron-poor regions are the most probable sites for a nucleophilic attack.

Table 1: Predicted Reactive Sites of this compound based on MEP Analysis

| Reactive Site | Type of Attack | Predicted Location |

| Electrophilic Attack | Nucleophilic | Nitrogen atoms of the quinoxaline ring |

| Nucleophilic Attack | Electrophilic | Hydrogen atoms and specific carbon atoms of the aromatic rings |

Global Reactivity Parameters and Chemical Softness/Hardness

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability. Soft molecules are more reactive.

Table 2: Illustrative Global Reactivity Parameters for a Representative 2,3-Diarylquinoxaline Derivative

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -5.60 to -6.00 d-nb.info |

| LUMO Energy | ELUMO | - | -2.50 to -3.00 d-nb.info |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.00 - 3.50 |

| Ionization Potential | I | -EHOMO | 5.60 - 6.00 |

| Electron Affinity | A | -ELUMO | 2.50 - 3.00 |

| Electronegativity | χ | (I + A) / 2 | 4.05 - 4.50 |

| Chemical Hardness | η | (I - A) / 2 | 1.50 - 1.75 |

| Chemical Softness | S | 1 / (2η) | 0.28 - 0.33 |

Note: These values are illustrative and based on computational studies of similar 2,3-diarylquinoxaline compounds. The actual values for this compound would require specific DFT calculations.

Inclusion of Solvent Effects through Continuum Solvation Models (e.g., PCM)

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to account for the effects of a solvent on the properties of a solute molecule. In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The use of PCM allows for the calculation of various properties in the presence of a solvent, including molecular geometry, electronic spectra, and reaction energetics. For quinoxaline derivatives, studies have shown that increasing the polarity of the solvent can lead to changes in their electronic properties. For instance, a more polar solvent can stabilize both the ground and excited states of the molecule, often leading to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. This phenomenon, known as solvatochromism, is commonly observed in D-π-A (donor-pi-acceptor) systems, and while this compound is not a classic D-π-A molecule, solvent polarity can still influence its charge distribution and electronic transitions. rsc.org

Theoretical investigations on related quinoxaline derivatives have employed the Integral Equation Formalism variant of PCM (IEF-PCM) to study solvent effects on spectroscopic and chemical properties in solvents like water, DMSO, and chloroform (B151607). rsc.org It is expected that for this compound, moving from a non-polar to a polar solvent would lead to a stabilization of the molecular orbitals, with a potential decrease in the HOMO-LUMO energy gap.

Table 3: Predicted Qualitative Effects of Solvent Polarity on this compound using PCM

| Property | Effect of Increasing Solvent Polarity |

| Molecular Geometry | Minor changes in bond lengths and angles |

| Dipole Moment | Increase |

| HOMO-LUMO Gap | Potential decrease |

| UV-Vis Absorption | Possible red shift (solvatochromism) |

| Molecular Stability | Increased stabilization of charge separation |

Photophysical Properties and Optoelectronic Characterization

Electronic Absorption Characteristics and Spectroscopic Band Assignments

The electronic absorption spectrum of quinoxaline (B1680401) derivatives is typically characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region, which arise from π-π* and n-π* electronic transitions. In 2,3-disubstituted quinoxalines, the absorption profile is influenced by the nature of the substituents at the 2 and 3 positions. For instance, the UV-Vis absorption spectrum of a 2,3-diphenyl-6-methylquinoxaline derivative shows n-π* and π-π* transitions at approximately 347.5 nm and 248.5 nm, respectively. vixra.org Similarly, a vinyl benzaldehyde (B42025) capped quinoxaline derivative exhibits a π-π* transition at 250 nm and an n-π* transition at 348 nm. vixra.org

For 2,3-bis(aryl)quinoxaline derivatives, the absorption spectra often show intramolecular charge transfer (ICT) transitions. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the aryl substituents can significantly shift these absorption bands. In the case of 2,3-bis(4-fluorophenyl)quinoxaline, the fluorine atoms act as electron-withdrawing groups, which can influence the energy levels of the frontier molecular orbitals. The absorption spectra of quinoxaline derivatives are also sensitive to the solvent environment. researchgate.net

Derivatives of quinoxaline with various substituents have been studied, and their absorption maxima can be red-shifted with increasing conjugation or the push-pull character of the molecule. For example, increasing the number of substituents on the quinoxaline core can lead to a red-shift in the maximum absorption peak. scholaris.ca

Below is a table summarizing the absorption characteristics of some related quinoxaline derivatives.

| Compound Name | Absorption Maxima (λ_max) | Electronic Transitions | Reference |

| 6-methyl-2,3-diphenylquinoxaline | 248.5 nm, 347.5 nm | π-π, n-π | vixra.org |

| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde | 250 nm, 348 nm | π-π, n-π | vixra.org |

| Substituted 2,3-di(thiophen-2-yl)quinoxalines | 390-461 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |

Photoluminescence and Fluorescence Emission Profiles

Quinoxaline derivatives are known for their fluorescent properties and are often used as sensitive fluorescent probes. researchgate.net The fluorescence emission spectra of these compounds are influenced by the substituents on the quinoxaline skeleton and the solvent. researchgate.net

For example, 2,3-biphenyl quinoxaline-6-amine is a fluorescent compound with an emission maximum at 518 nm upon excitation at 435 nm. researchgate.net The emission of quinoxaline derivatives can range from the blue to the yellow region of the spectrum. researchgate.netscholaris.ca For instance, certain 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives emit in the yellow-blue region with emission maxima between 465 nm and 566 nm. researchgate.net Some novel quinoxaline derivatives have been synthesized that show blue emission in solution with maximum emission peaks around 413-425 nm. scholaris.ca

The emission spectra of some quinoxaline derivatives can be affected by protonation. For example, a novel quinoxaline derivative showed two emission peaks at 413 nm and 436 nm, and upon addition of acid, a new emission band appeared at 515 nm. nih.gov

Fluorescence Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (Φ_F) is a critical parameter for evaluating the efficiency of light-emitting materials. For some blue-emitting quinoxaline derivatives, the quantum yields in solution have been reported to be in the range of 2.9% to 53.3%. scholaris.ca In the solid state, the quantum yields of some of these compounds were observed to improve. scholaris.ca

The excited-state lifetime is another important parameter that provides insight into the dynamics of the excited state. For a highly efficient green-emitting pyrazolo[3,4-b]quinoxaline derivative, a short excited-state lifetime is desirable for applications in organic light-emitting diodes (OLEDs).

| Compound Name | Quantum Yield (Φ_F) | State | Reference |

| Substituted 2,3-diphenylquinoxaline (B159395) 1 | 3.7% | Solution | scholaris.ca |

| Substituted 2,3-diphenylquinoxaline 2 | 9.5% | Solution | scholaris.ca |

| Substituted 2,3-diphenylquinoxaline 3 | 2.9% | Solution | scholaris.ca |

| Substituted 2,3-diphenylquinoxaline 4 | 53.3% | Solution | scholaris.ca |

Stokes Shifts and Solvatochromic Behavior

Quinoxaline derivatives with donor-acceptor structures often exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. researchgate.netmdpi.com This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. scholaris.camdpi.com A large Stokes shift, which is the difference between the absorption and emission maxima, is often observed in these compounds. mdpi.com

The Lippert-Mataga equation is commonly used to analyze the solvatochromic behavior and estimate the change in dipole moment between the ground and excited states. scholaris.camdpi.com A linear relationship between the Stokes shift and the solvent polarity parameter confirms the ICT nature of the excited state. scholaris.ca For some quinoxaline derivatives, a positive solvatochromism is observed, meaning the emission band red-shifts with increasing solvent polarity. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of OLEDs. rsc.orgresearchgate.net Quinoxaline-based materials have been investigated as emitters in TADF OLEDs. rsc.orgresearchgate.net The TADF process involves the reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T1) to the lowest singlet state (S1), followed by fluorescence emission. researchgate.net This process is efficient when the energy gap between the S1 and T1 states (ΔE_ST) is small. chemrxiv.org

In donor-acceptor type molecules, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to a small ΔE_ST, which is a key requirement for efficient TADF. chemrxiv.org The quinoxaline moiety often serves as the electron-accepting unit in these TADF emitters. rsc.org The choice of solvent can also influence the TADF properties by affecting the energy levels of the excited states. rsc.org

Electrochemical Behavior (e.g., Cyclic Voltammetry) Relevant to Charge Transport

Cyclic voltammetry (CV) is a powerful technique used to determine the electrochemical properties of molecules, including their HOMO and LUMO energy levels. nih.gov These energy levels are crucial for understanding the charge injection and transport properties of materials in optoelectronic devices. nih.gov

For polymers based on quinoxaline derivatives, the HOMO and LUMO levels can be determined from the onset oxidation and reduction potentials in their CV curves. For example, a polymer containing a fluorinated quinoxaline unit, PBCl-MTQF, was found to have HOMO and LUMO levels of -5.06 eV and -3.27 eV, respectively. nih.gov The introduction of different substituents on the quinoxaline ring can significantly alter these energy levels. nih.gov Theoretical calculations, such as density functional theory (DFT), are also employed to simulate the frontier molecular orbitals and their energy levels, which often show good agreement with experimental results. nih.govresearchgate.net

Structure-Property Relationships in Optoelectronic Performance

The optoelectronic properties of quinoxaline derivatives are highly tunable through chemical modification. The introduction of different substituents at various positions of the quinoxaline ring system allows for the fine-tuning of their absorption, emission, and electrochemical characteristics.

For instance, the dihedral angle between the quinoxaline ring and the phenyl substituents can affect the extent of π-conjugation and, consequently, the electronic properties. In 2-(4-fluorophenyl)quinoxaline, the dihedral angle between the benzene (B151609) ring and the quinoxaline ring system is 22.2°. nih.gov

The incorporation of electron-donating and electron-withdrawing groups is a common strategy to create donor-acceptor type structures with desirable optoelectronic properties. The quinoxaline unit typically acts as the electron acceptor. researchgate.netscholaris.ca The strength of the donor and acceptor moieties influences the degree of intramolecular charge transfer, which in turn affects the absorption and emission wavelengths, quantum yields, and solvatochromic behavior. researchgate.netscholaris.ca

The presence of fluorine atoms, as in this compound, can enhance the electron-accepting character of the molecule, potentially leading to lower LUMO energy levels and improved electron injection and transport properties. Fluorination can also increase the thermal stability and influence the molecular packing in the solid state.

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are recognized for their utility in OLEDs, serving as electron-transporting materials, hole-blocking materials, or as components of emissive materials. The introduction of fluorine atoms in 2,3-Bis(4-fluorophenyl)quinoxaline can further enhance its electron-accepting and transport capabilities, making it a versatile component for optimizing device performance.

The fundamental role of an Electron Transport Layer (ETL) in an OLED is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, while simultaneously blocking the passage of holes. The electron-deficient nature of the quinoxaline ring system makes its derivatives inherently suitable for this purpose. researchgate.net The presence of two symmetric, unsaturated nitrogen atoms in the quinoxaline core results in high electron affinity. case.edu This property is crucial for reducing the energy barrier for electron injection from the cathode and ensuring balanced charge transport within the device, a key factor for achieving high efficiency and operational stability in OLEDs. Derivatives of quinoxaline have been successfully utilized as electron-transport materials in OLED device architectures. researchgate.net

Beyond their function in charge transport, quinoxaline derivatives are integral to the development of emissive materials, particularly in the realm of phosphorescent OLEDs (PHOLEDs). In this context, they often serve as ligands in coordination complexes with heavy metal atoms like iridium(III). The resulting bis-cyclometalated iridium(III) complexes can exhibit highly efficient phosphorescence, a phenomenon crucial for achieving internal quantum efficiencies approaching 100%. nih.gov

The 2,3-diphenylquinoxaline (B159395) framework can act as a π-expansive cyclometalating ligand in such complexes. rsc.org The electronic properties of the emissive state, which is typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) states, can be systematically tuned by modifying the ligand structure. nih.gov For instance, heteroleptic cationic iridium complexes using 2,3-diphenylbenzo[g]quinoxaline (B13131610) as the primary C^N ligand have been synthesized and shown to be effective near-infrared (NIR) phosphorescent emitters. rsc.org While these complexes have demonstrated potential in photodynamic therapy, their photophysical properties—strong phosphorescence resulting from significant spin-orbit coupling—are precisely what is required for emissive dopants in PHOLEDs. nih.govrsc.org The emission color of these iridium complexes can be tuned from green to red by selecting the appropriate cyclometalated ligands. nih.gov

The electroluminescence (EL) performance of an OLED is defined by its efficiency, brightness, and color purity. The use of quinoxaline derivatives has led to the fabrication of highly efficient devices. For example, OLEDs using certain 1H-pyrazolo[3,4-b]quinoxaline derivatives as dopants in an Alq3 host have achieved bright green emission with efficiencies as high as 9.7 cd/A. In another study, full thermally activated delayed fluorescence (TADF) warm-white OLEDs using a quinoxaline-based emitter achieved a high external quantum efficiency (EQE) of 20.16%. researchgate.net

The optimization of EQE in devices featuring quinoxaline-based materials hinges on several factors. The excellent electron-transporting capabilities of the quinoxaline core help to balance the charge carrier flux in the emissive zone, increasing the probability of radiative recombination. When used as ligands in phosphorescent iridium complexes, they facilitate strong spin-orbit coupling, which promotes efficient intersystem crossing and subsequent high-yield phosphorescence, directly boosting the EQE. nih.gov An osmium(II) complex functionalized with a pyrazolo[5,4-f]quinoxaline chelate demonstrated efficient "invisible" near-infrared electroluminescence with a peak at 811 nm and a maximum EQE of 0.97%. nih.gov

Table 1: Performance of OLEDs Incorporating Quinoxaline Derivatives

| Device Type / Emitter | Emission Color | Max. Efficiency (EQE) | Luminance / Other Metrics | Reference |

|---|---|---|---|---|

| Full TADF WOLED | Warm-White | 20.16% | 48.22 cd/A, 50.47 lm/W | researchgate.net |

| Alq3:Pyrazoloquinoxaline | Green | - | 7.5–9.7 cd/A |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, the electron-accepting quinoxaline unit is a valuable building block for designing photosensitive materials for both organic photovoltaics and dye-sensitized solar cells. case.eduresearchgate.net Its ability to promote intramolecular charge transfer and its favorable electronic energy levels are key to its utility in these technologies.

The dominant design strategy for high-performance organic materials in OPVs is the donor-acceptor (D-A) approach. In this architecture, an electron-donating (donor) unit is covalently linked to an electron-accepting (acceptor) unit. This arrangement leads to the formation of a low bandgap material that can absorb a broader portion of the solar spectrum. rsc.org

Quinoxaline and its derivatives, including this compound, are excellent electron acceptors for these D-A conjugated polymers. case.eduresearchgate.net The electron-deficient nature of the quinoxaline core facilitates a strong intramolecular charge transfer (ICT) from the donor moiety upon photoexcitation. researchgate.net Researchers have synthesized numerous D-A conjugated polymers incorporating quinoxaline as the acceptor unit for use in bulk heterojunction (BHJ) polymer solar cells. rsc.org These polymers have demonstrated outstanding power conversion efficiencies (PCE), with some reaching over 11%, highlighting their potential for commercial applications. researchgate.netrsc.org For example, a D-A-π-D type small molecule for solution-processed organic solar cells, using a 2,3-diphenyl-substituted quinoxaline as the central acceptor, achieved a PCE of 6.25%. rsc.org

In the context of Dye-Sensitized Solar Cells (DSSCs), quinoxaline derivatives are incorporated into metal-free organic dyes, typically following a D-π-A structure. case.edu Here, the quinoxaline unit can act as the primary electron acceptor or as part of the π-conjugated bridge. case.edunih.gov Upon light absorption, the dye injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2). case.edujmaterenvironsci.com The favorable electronic energy levels of quinoxaline-based dyes ensure efficient electron injection and subsequent dye regeneration. case.edu DSSCs based on quinoxaline sensitizers have achieved notable power conversion efficiencies, with values as high as 7.12% reported for a dye featuring a rigid dipentyldithieno[3,2-f:2',3'-h]quinoxaline unit. nih.gov

Table 2: Performance of Solar Cells Employing Quinoxaline-Based Materials

| Device Type | Material/Dye | Power Conversion Efficiency (PCE) | Key Finding | Reference |

|---|---|---|---|---|

| Polymer Solar Cell | Quinoxaline-based D-A Polymer | >11% | Shows significant potential for commercial applications. | researchgate.netrsc.org |

| Small Molecule OSC | (TPACN)2Qx (D-A-π-D) | 6.25% | Highest efficiency for a Qx-core small molecule device at the time. | rsc.org |

| DSSC | RC-22 (Quinoxaline-based dye) | 5.56% | Quinoxaline is a promising electron-accepting unit for organic sensitizers. | case.edu |

Enhancement of Power Conversion Efficiency (PCE)

In the field of organic photovoltaics (OPVs), derivatives of 2,3-diphenyl-substituted quinoxaline have been instrumental in creating efficient organic small molecules (OSMs) for solution-processed organic solar cells. rsc.org For instance, a novel D–π–A–π–D-type organic small molecule, (TPACN)2Qx, which incorporates a 2,3-diphenyl-substituted quinoxaline core as the acceptor unit, has demonstrated a high power conversion efficiency (PCE) of 6.25%. rsc.org This efficiency is considered among the highest for solution-processed organic solar cells based on a quinoxaline core. rsc.org

The introduction of fluorine atoms onto the quinoxaline unit is a recognized strategy to lower both the HOMO and LUMO energy levels of copolymers, leading to an enhanced open-circuit voltage in solar cell devices. researchgate.net This approach has been successfully applied to improve the performance of quinoxaline-based acceptors in organic solar cells. rsc.org Recently, a novel non-fullerene acceptor, SMA, which features a highly ordered arrangement, was developed. When incorporated as a guest acceptor in a PM6:BTP-eC9 system, it resulted in a ternary device with a champion efficiency of 20.22%. nih.gov

Organic Nonvolatile Memory Devices

The unique electronic characteristics of quinoxaline derivatives have also been harnessed in the development of organic nonvolatile memory devices. These materials can exist in at least two stable resistance states, a property that is fundamental to their memory function. researchgate.net

Current Switching Ratios and Memory Performance

Polymers incorporating fluorinated quinoxaline units have shown exceptional performance in memory devices. For example, a device based on poly[2-(this compound-5-yl)-9-(heptadecane-9-yl)-9H-carbazole] (PCzFQ) exhibited a high OFF:ON1:ON2 ratio of 1:10¹⁸:10⁴⁷. acs.org This high ratio indicates a significant improvement in the resolution of the readout, which in turn reduces the likelihood of misinterpreting the stored data. acs.org The introduction of fluorine atoms into the acceptor unit has been shown to be a viable method for enhancing the properties of these memory devices. acs.org

| Polymer | OFF:ON1:ON2 Ratio |

| poly[2-(this compound-5-yl)-9-(heptadecane-9-yl)-9H-carbazole] (PCzFQ) | 1:10¹⁸:10⁴⁷ acs.org |

Fluorescent Sensors and Probes for Analytical Applications (Excluding Biological Contexts)

Quinoxaline derivatives are widely utilized as building blocks for chromogenic and fluorogenic chemosensors due to their remarkable electronic and photophysical properties. nih.govnih.gov These sensors can detect specific analytes, such as metal ions, through changes in their color or fluorescence. researchgate.net

Design Principles for Chromogenic and Fluorogenic Sensors

The design of quinoxaline-based sensors often involves integrating a binding site for the target analyte with the quinoxaline chromophore. nih.govnih.gov The interaction between the sensor and the analyte leads to a detectable optical response. For instance, a dual responsive sensor for Fe³⁺ and Cu²⁺ was designed using a quinoxaline derivative. nih.gov The binding of Fe³⁺ ions resulted in a distinct color change from colorless to yellow, allowing for naked-eye detection. nih.gov The same sensor exhibited a quenching of its fluorescence in the presence of Cu²⁺ ions. nih.gov

The sensitivity and selectivity of these sensors can be tuned by modifying the structure of the quinoxaline molecule. nih.gov For example, introducing different substituents can alter the electronic density of the quinoxaline ring, thereby influencing its binding affinity and the wavelength of its emission. nih.gov Ratiometric fluorescence chemosensors, which measure the ratio of emission intensities at two different wavelengths, offer a more robust method for determining analyte concentration, as this approach is independent of the probe concentration and instrumental parameters. nih.gov

Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks

The nitrogen atoms within the quinoxaline ring system make it an effective ligand for coordinating with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The synthesis of this compound has been reported in the context of creating such structures. rsc.org MOFs are porous materials with a wide range of potential applications, including catalysis and gas storage. The specific properties of the resulting MOF are influenced by the structure of the organic ligand and the choice of the metal ion.

Supramolecular Assemblies and Intermolecular Interactions

Role of Hydrogen Bonding in Directing Molecular Packing and Supramolecular Architecture

In related structures, such as 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the packing is influenced by C-H···π interactions rather than classical hydrogen bonds. researchgate.net For the fluorinated compound, the electronegative fluorine atoms and the nitrogen atoms of the quinoxaline (B1680401) core can act as weak hydrogen bond acceptors for hydrogen atoms from neighboring molecules. This network of weak interactions can lead to the formation of well-defined three-dimensional architectures.

Pi-Stacking Interactions in Crystalline Solids

Pi-stacking interactions are a common feature in the crystal structures of aromatic compounds, including quinoxaline derivatives. However, the extent of these interactions in 2,3-Bis(4-fluorophenyl)quinoxaline is expected to be limited due to the significant steric hindrance caused by the two bulky 4-fluorophenyl substituents. These groups are typically twisted out of the plane of the central quinoxaline ring, which prevents the close, parallel arrangement required for strong π-π stacking.

This observation is consistent with the crystal structures of several analogs:

In 2,3-Bis(4-chlorophenyl)quinoxaline , the two chlorophenyl rings are twisted with respect to the quinoxaline ring system at dihedral angles of 57.3(2)° and 35.0(2)°. researchgate.net

Similarly, for 2,3-Bis(4-bromophenyl)quinoxaline , the dihedral angles between the phenyl rings and the quinoxaline system are 57.23(1)° and 36.75(1)°. researchgate.net

In 2,3-Bis(4-ethoxyphenyl)quinoxaline , the dihedral angle is 39.95(9)°, and no significant stacking interactions are observed. beilstein-journals.org

Even in the less substituted 2-(4-Fluorophenyl)quinoxaline , any aromatic π–π stacking is reported to be very weak, with a minimum centroid–centroid separation of 3.995(2) Å. beilstein-journals.org

These data suggest that while van der Waals forces are significant in the crystal packing, strong, face-to-face π-π stacking is unlikely in this compound. Instead, offset stacking or edge-to-face C-H···π interactions are more probable. researchgate.net

| Compound | Substituent | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

|---|---|---|---|---|

| 2,3-Bis(4-chlorophenyl)quinoxaline | -Cl | 57.3(2) | 35.0(2) | researchgate.net |

| 2,3-Bis(4-bromophenyl)quinoxaline | -Br | 57.23(1) | 36.75(1) | researchgate.net |

| 2,3-Bis(4-ethoxyphenyl)quinoxaline | -OC2H5 | 39.95(9) | beilstein-journals.org |

Formation of Helical and Tape Structures in the Solid State

The formation of helical or tape-like supramolecular structures is a possibility for chiral or appropriately substituted quinoxaline derivatives. These extended assemblies are typically guided by a combination of directional intermolecular interactions, such as hydrogen bonding and π-stacking. Given the likely absence of strong, directional interactions and the twisted conformation of this compound, the formation of complex helical or tape structures is not anticipated to be a prominent feature of its solid-state packing. The crystal packing is more likely to be governed by the efficient filling of space, dominated by weaker, less directional van der Waals forces. researchgate.net

Host-Guest Chemistry and Encapsulation Phenomena

The quinoxaline scaffold, particularly when incorporated into larger, pre-organized structures, can participate in host-guest chemistry. Fluorinated syn-bis-quinoxaline frameworks, for instance, have been designed as molecular tweezers capable of encapsulating electron-rich guest molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In these systems, the quinoxaline units act as the "pincers" of the tweezer, creating an electron-deficient cavity that can bind to suitable guest molecules through non-covalent interactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

While a simple molecule like this compound is not a pre-formed host, its electronic and structural features are relevant. The electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the quinoxaline ring system creates an electron-deficient aromatic surface. This property is crucial for the binding of electron-rich guests in more complex host systems. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for 2,3-Bis(4-fluorophenyl)quinoxaline, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 4,4'-difluorobenzil with 1,2-diaminobenzene. A catalytic method using mesoporous silica nanoparticles (e.g., MSN-7@TPA) at 20°C achieves high efficiency . Alternatively, surfactant-assisted synthesis with cetyltrimethylammonium bromide (CTAB) in ethanol under acidic conditions yields 98% purity . Optimization involves controlling stoichiometry (1:1 molar ratio of diamine to diketone), temperature (20–25°C), and surfactant concentration (2 mmol CTAB per 2 mmol substrate) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- 1H NMR : Peaks at δ 7.97 (dd, J = 6.4, 3.6 Hz, 2H), 7.60 (dd, J = 6.4, 3.2 Hz, 2H), and 6.86 (t, J = 8.8 Hz, 4H) correspond to fluorophenyl protons .

- 13C NMR : Signals at δ 161.99 (C-F), 152.20 (quinoxaline C=N), and 115.65/115.43 (aromatic C-F coupling) confirm substitution patterns .

- IR : Bands at 1599 cm⁻¹ (C=N stretch), 1511 cm⁻¹ (aromatic C=C), and 839 cm⁻¹ (C-F) are diagnostic .

- X-ray crystallography : Bond angles (e.g., N1—C1—C9 = 115.35°) and torsion angles validate planar quinoxaline-core geometry .

Q. How does the crystal structure of this compound inform its chemical reactivity and intermolecular interactions?

The planar quinoxaline core facilitates π-π stacking (3.5–4.0 Å interplanar distances), while fluorine atoms engage in weak C—H···F interactions (2.7–3.0 Å), influencing solubility and aggregation in solvents like ethanol . The dihedral angle between fluorophenyl and quinoxaline rings (~15–20°) affects conjugation and electronic properties .

Advanced Research Questions

Q. How can surfactant-assisted synthesis improve the yield and purity of this compound derivatives?

CTAB enhances micellar encapsulation, promoting efficient condensation by aligning reactants at the hydrophobic core. This method achieves 98% yield with recrystallization (ethanol) and reduces byproducts like unreacted diaminobenzene . Critical parameters include:

Q. What role does this compound play in the development of photoluminescent materials, and what are the key findings from recent studies?